Ethyl sorbate

Description

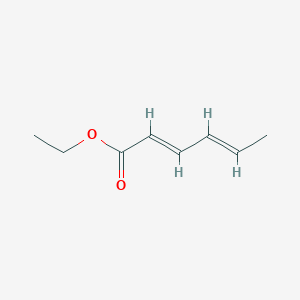

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E,4E)-hexa-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZYKXXGCOLLLO-TWTPFVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883712 | |

| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; warm, fruity aroma | |

| Record name | Ethyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | Ethyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.936-0.939 | |

| Record name | Ethyl sorbate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2396-84-1, 5941-48-0 | |

| Record name | Ethyl sorbate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl sorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL SORBATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hexa-2,4-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL SORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSR16USG4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl sorbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Sorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl sorbate, systematically known as ethyl (2E,4E)-hexa-2,4-dienoate, is a fatty acid ester recognized for its characteristic fruity aroma. It is formed from the formal condensation of sorbic acid and ethanol. While widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component, its biological activities, particularly its antimicrobial properties, make it a compound of interest for scientific and pharmaceutical research.[1][2] This document provides a comprehensive overview of the chemical and physical properties of ethyl sorbate, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action.

Chemical and Physical Properties

Ethyl sorbate is a colorless to pale yellow liquid at room temperature.[3][4] Its properties are determined by its chemical structure, which features a six-carbon chain with two conjugated double bonds and an ethyl ester functional group.

General and Identification Properties

This table summarizes the key identifiers and structural information for ethyl sorbate.

| Property | Value | Citation(s) |

| IUPAC Name | ethyl (2E,4E)-hexa-2,4-dienoate | |

| Synonyms | Ethyl 2,4-hexadienoate, Sorbic acid ethyl ester | [5] |

| CAS Number | 2396-84-1 | [5] |

| Molecular Formula | C₈H₁₂O₂ | [5] |

| Molecular Weight | 140.18 g/mol | [5] |

| SMILES | CCOC(=O)/C=C/C=C/C | [6] |

| InChI Key | OZZYKXXGCOLLLO-TWTPFVCWSA-N | [6] |

Physical Properties

The following table presents the key quantitative physical properties of ethyl sorbate. These values are critical for applications in formulation, quality control, and chemical engineering.

| Property | Value | Conditions | Citation(s) |

| Physical Description | Colourless to pale yellow liquid with a warm, fruity aroma. | Standard | [3][4] |

| Boiling Point | 195-196 °C | 760 mmHg | [3] |

| 82-83 °C | 13 mmHg | [7] | |

| Melting Point | -45 °C | - | |

| Density | 0.936 - 0.939 g/mL | 25 °C | [3] |

| 0.956 g/mL | 25 °C | [7] | |

| Refractive Index (n_D) | 1.491 - 1.498 | 20 °C | [3] |

| 1.494 | 20 °C | [7] | |

| Vapor Pressure | 0.418 mmHg | 25 °C (estimated) | [3] |

| Flash Point | 69.44 °C (157 °F) | Tag Closed Cup | [3] |

| logP (o/w) | 2.416 | (estimated) | [3] |

Solubility

| Solvent | Solubility Description | Citation(s) |

| Water | Slightly soluble | [6][4] |

| Ethanol | Soluble / Miscible | [6][3] |

| Oils | Miscible | [6] |

| Organic Solvents | Soluble | [4] |

Biological Activity and Mechanism of Action

The primary biological activity of ethyl sorbate is its antimicrobial effect against a range of microorganisms, including yeasts, molds, and bacteria.[6] This property is central to its use as a preservative in food and cosmetic formulations.[6]

Antimicrobial Mechanism

The antimicrobial action of ethyl sorbate is attributed to its molecular structure, specifically the conjugated double bond system.[6] It is proposed that the molecule interacts with and disrupts the microbial cell membrane.[6] This disruption compromises the membrane's integrity, leading to the leakage of essential intracellular components and ultimately resulting in cell death.[6]

References

- 1. CAS 2396-84-1: Ethyl sorbate | CymitQuimica [cymitquimica.com]

- 2. (E,E)-ethyl sorbate, 2396-84-1 [thegoodscentscompany.com]

- 3. Showing Compound Ethyl sorbate (FDB020216) - FooDB [foodb.ca]

- 4. hmdb.ca [hmdb.ca]

- 5. Ethyl sorbate | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Ethyl sorbate | 2396-84-1 [smolecule.com]

- 7. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of Ethyl Sorbate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl sorbate ((2E,4E)-ethyl hexa-2,4-dienoate) is a fatty acid ester recognized for its characteristic fruity and wine-like aroma.[1] It is found as a natural constituent in a variety of fruits and fermented products and is also synthesized for use as a flavoring agent in the food and beverage industry.[1] Understanding the natural occurrence and biosynthetic pathways of ethyl sorbate is crucial for quality control in food production, flavor chemistry, and for the development of novel biotechnological methods for its synthesis. This guide provides a comprehensive overview of the current knowledge on ethyl sorbate, including its natural sources, biosynthetic routes in microorganisms, and detailed experimental protocols for its analysis and synthesis.

Natural Occurrence of Ethyl Sorbate

Ethyl sorbate has been identified as a volatile organic compound in a range of fruits and fermented products. Its presence contributes to the characteristic aroma profile of these foods. While comprehensive quantitative data across a wide variety of sources remains an area of ongoing research, existing studies have reported its presence in several key products.

Fruits

Ethyl sorbate is a natural flavor component of several tropical fruits. Its concentration can vary depending on the fruit's ripeness, variety, and post-harvest handling.

-

Mango (Mangifera indica): Several studies on the volatile compounds of mango wine have identified a variety of esters, though specific quantification of ethyl sorbate is not always detailed.[2]

-

Starfruit (Averrhoa carambola): Wines produced from starfruit also contain a complex mixture of volatile esters that contribute to their aroma.[3][4]

Fermented Foods and Beverages

The fermentation process, particularly by yeasts, can lead to the formation of ethyl sorbate, especially when sorbic acid or its salts are used as preservatives.

-

Wine: In winemaking, potassium sorbate is sometimes added to prevent re-fermentation in sweet wines. Saccharomyces cerevisiae and other yeasts can then esterify the sorbic acid with ethanol to produce ethyl sorbate.[1]

-

Yogurt and other Fermented Products: Sorbates are permitted for use as preservatives in some fermented dairy products and other fermented foods in certain regions.[5] The metabolic activity of the fermentative microorganisms can lead to the formation of ethyl sorbate. For instance, sorbate levels in some commercial yogurts have been found to range from 0 to 453 ppm.[5]

Table 1: Quantitative Data on the Occurrence of Sorbates in Fermented Foods

| Food Product | Region/Type | Sorbate Concentration (ppm) | Reference(s) |

| Yogurt | Moroccan Retail (Natural) | 0 - 262 (Average: 85) | [5] |

| Yogurt | Moroccan Retail (Stirred Flavored) | 1 - 452 (Average: 191) | [5] |

| Yogurt with Fruit | Belgian Retail | 44 - 98 (most samples below 150) | [5] |

| Fermented Milk Products | Spain | Up to 600 | [5] |

| Yogurt with Fruit | France | Up to 2000 | [5] |

| Fruit/Nut Yogurt | Germany | Up to 1500 | [5] |

| Fermented Red Bean Curd | Hong Kong | Up to 650 µg/kg (as ethyl carbamate) | [6] |

| Yellow Wine | Hong Kong | Variable (ethyl carbamate detected) | [6] |

| Sake | Hong Kong | Variable (ethyl carbamate detected) | [6] |

| Plum Wine | Hong Kong | Variable (ethyl carbamate detected) | [6] |

Note: The data for Hong Kong fermented foods refers to ethyl carbamate, a different ethyl ester, but is included to provide context on ester levels in similar products.

Biosynthesis Pathways of Ethyl Sorbate

The biosynthesis of ethyl sorbate, like other ethyl esters, primarily occurs in microorganisms such as yeast through the condensation of an acyl-CoA molecule and ethanol. The key enzymatic players in this process are alcohol acyltransferases (AATs).

General Pathway of Ethyl Ester Biosynthesis in Saccharomyces cerevisiae

The formation of ethyl esters in yeast is a multi-step process that is intrinsically linked to the central carbon metabolism. The general pathway can be summarized as follows:

-

Ethanol Production: Ethanol is a primary product of yeast fermentation of sugars via the glycolysis pathway.

-

Acyl-CoA Synthesis: Acyl-CoA molecules are key intermediates in various metabolic pathways, including fatty acid synthesis and degradation. The specific acyl-CoA precursor for ethyl sorbate is sorboyl-CoA.

-

Esterification: An alcohol acyltransferase (AAT) catalyzes the transfer of the acyl group from acyl-CoA to ethanol, forming the corresponding ethyl ester and releasing coenzyme A.

Saccharomyces cerevisiae possesses several genes encoding for AATs, including ATF1, ATF2, EHT1, and EEB1, which have varying substrate specificities.[7][8][9]

Caption: General biosynthesis pathway of ethyl sorbate in Saccharomyces cerevisiae.

Hypothetical Biosynthesis Pathway of Sorboyl-CoA

While the direct pathway for sorboyl-CoA synthesis in yeast is not extensively documented, it can be hypothesized based on known metabolic pathways for other acyl-CoAs. Sorbic acid is a C6 unsaturated fatty acid, and its activated form, sorboyl-CoA, is likely derived from the fatty acid synthesis or degradation pathways. One plausible route involves the β-oxidation of a longer-chain unsaturated fatty acid, or potentially a pathway starting from smaller precursor molecules like acetyl-CoA and malonyl-CoA, with subsequent desaturation and chain elongation steps. The biosynthesis of Coenzyme A itself is a fundamental process involving five enzymatic steps from pantothenate, cysteine, and ATP.[10][11]

Experimental Protocols

This section provides detailed methodologies for the analysis and synthesis of ethyl sorbate.

Quantification of Ethyl Sorbate in a Fruit Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of ethyl sorbate from a fruit sample, such as mango or starfruit.

3.1.1. Materials and Reagents

-

Fruit sample (e.g., mango, starfruit)

-

Dichloromethane (CH₂Cl₂), GC grade

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Internal standard (e.g., ethyl heptanoate)

-

Ethyl sorbate standard

-

Deionized water

-

Blender or homogenizer

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

3.1.2. Sample Preparation and Extraction

-

Homogenize a known weight (e.g., 100 g) of the fruit sample with an equal volume of deionized water.

-

Spike the homogenate with a known concentration of the internal standard.

-

Transfer the homogenate to a separatory funnel and perform a liquid-liquid extraction with three successive portions of dichloromethane (e.g., 3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it to a small volume (e.g., 1 mL) using a rotary evaporator at a low temperature (e.g., 30°C).

3.1.3. GC-MS Analysis

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS system in splitless mode.

-

GC Conditions:

-

Injector temperature: 250°C

-

Oven program: Start at 40°C for 2 min, then ramp to 230°C at 5°C/min, and hold for 5 min.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Electron impact (EI) ionization at 70 eV.

-

Scan range: m/z 40-350.

-

For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for ethyl sorbate (e.g., m/z 67, 97, 125) and the internal standard.

-

3.1.4. Quantification

-

Prepare a calibration curve using standard solutions of ethyl sorbate of known concentrations.

-

Calculate the concentration of ethyl sorbate in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Caption: Experimental workflow for GC-MS analysis of ethyl sorbate in a fruit matrix.

Enzymatic Synthesis of Ethyl Sorbate using Immobilized Lipase

This protocol outlines the synthesis of ethyl sorbate from sorbic acid and ethanol using an immobilized lipase catalyst.

3.2.1. Materials and Reagents

-

Immobilized lipase (e.g., Novozym 435, lipase from Candida antarctica)

-

Sorbic acid

-

Ethanol (absolute)

-

Organic solvent (e.g., hexane or solvent-free system)

-

Molecular sieves (optional, to remove water)

-

Shaking incubator or magnetic stirrer with heating

-

Reaction vessel (e.g., screw-capped flask)

-

Filtration setup to recover the immobilized enzyme

-

Rotary evaporator for solvent and excess ethanol removal

-

Silica gel for column chromatography (for purification)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

3.2.2. Reaction Setup

-

In a screw-capped flask, combine sorbic acid and ethanol in a desired molar ratio (e.g., 1:2 to 1:5, ethanol in excess).

-

Add the organic solvent if not a solvent-free system.

-

Add the immobilized lipase (e.g., 1-10% w/w of substrates).

-

If desired, add activated molecular sieves to remove the water produced during the reaction and shift the equilibrium towards ester formation.

-

Seal the flask and place it in a shaking incubator or on a heated magnetic stirrer at a controlled temperature (e.g., 40-60°C).

3.2.3. Reaction Monitoring and Work-up

-

Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by GC or HPLC.

-

Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with solvent and reused.

-

Remove the solvent and excess ethanol from the filtrate using a rotary evaporator.

3.2.4. Purification

-

The crude ethyl sorbate can be purified by column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexane to separate the ethyl sorbate from any unreacted sorbic acid and byproducts.

-

Combine the fractions containing pure ethyl sorbate and remove the solvent by rotary evaporation.

Caption: Experimental workflow for the enzymatic synthesis and purification of ethyl sorbate.

Conclusion

Ethyl sorbate is a significant flavor compound with a notable presence in various natural products and is of considerable interest for biotechnological production. This guide has provided an in-depth overview of its natural occurrence, with available quantitative data, and has detailed the known and hypothetical biosynthetic pathways in yeast. Furthermore, the inclusion of detailed experimental protocols for the analysis and synthesis of ethyl sorbate offers practical guidance for researchers in the fields of food science, biotechnology, and drug development. Future research should focus on obtaining more extensive quantitative data on its natural occurrence, fully elucidating the sorboyl-CoA biosynthetic pathway in microorganisms, and optimizing both microbial and enzymatic synthesis methods for industrial applications.

References

- 1. CAS 2396-84-1: Ethyl sorbate | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. sciepub.com [sciepub.com]

- 4. pubs.sciepub.com [pubs.sciepub.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. cfs.gov.hk [cfs.gov.hk]

- 7. Frontiers | Contribution of Eat1 and Other Alcohol Acyltransferases to Ester Production in Saccharomyces cerevisiae [frontiersin.org]

- 8. Alcohol acetyltransferases and the significance of ester synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Increased biosynthesis of acetyl-CoA in the yeast Saccharomyces cerevisiae by overexpression of a deregulated pantothenate kinase gene and engineering of the coenzyme A biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

CAS number 2396-84-1 physical constants and spectral data

An in-depth analysis of the physicochemical properties and spectral characteristics of the compound associated with CAS number 2396-84-1, identified as Ethyl sorbate, is provided below. This guide also addresses the compound 2-((4-methyl-1-piperazinyl)methyl)acrylophenone, which was included in the user's topic of interest.

Section 1: Ethyl Sorbate (CAS: 2396-84-1)

Ethyl sorbate, systematically known as ethyl (2E,4E)-hexa-2,4-dienoate, is a fatty acid ester.[1] It is recognized as a synthetic flavoring agent with a fruity odor, finding applications in the food industry.[2]

Physical Constants

A summary of the key physical constants for Ethyl sorbate is presented in the table below.

| Physical Constant | Value | Units | Reference |

| Molecular Formula | C₈H₁₂O₂ | [2][3] | |

| Molecular Weight | 140.18 | g/mol | [2] |

| Boiling Point | 82-83 / 13 mmHg | °C | [2] |

| 195-202 | °C | ||

| 196 | °C | [4] | |

| Density | 0.956 / 25 | g/mL | [2] |

| 0.933 | g/L | ||

| Refractive Index | 1.494 / 20 | n20/D | [2] |

| 1.4926 | |||

| Flash Point | 69 / 156.2 | °C / °F | [4] |

| 157 | °F | [2][5] | |

| Form | Liquid | ||

| Color | Colorless to pale yellow | [5] | |

| Solubility | Soluble in alcohol | [2] |

Spectral Data

Mass Spectrometry (MS):

Electron Ionization (EI) mass spectrometry data for Ethyl sorbate is available. The fragmentation pattern can be used for its identification.

-

GC-MS Data: The mass spectrum shows characteristic peaks at m/z values of 67.0 (base peak), 97.0, 41.0, 39.0, and 125.0.[1]

Experimental Protocols

While detailed experimental protocols for the determination of all physical constants are not available in the provided search results, standard methods for determining these properties are well-established in organic chemistry.

-

Boiling Point Determination: The boiling point is typically determined by distillation at atmospheric or reduced pressure (as indicated by "mmHg"). A small sample of the liquid is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point.

-

Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter at a specified temperature.

-

Refractive Index Measurement: A refractometer, such as an Abbe refractometer, is used to measure the refractive index of a liquid at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

Flash Point Determination: The flash point is determined using either a closed-cup or open-cup apparatus. The temperature is gradually increased, and an ignition source is passed over the liquid until a flash is observed.

-

Mass Spectrometry: For GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented, and the resulting ions are separated by their mass-to-charge ratio.

Section 2: 2-((4-methyl-1-piperazinyl)methyl)acrylophenone

This compound, a Mannich base, has been investigated for its biological activities, including antimicrotubular and cytotoxic effects.[6][7]

Spectral Data

Detailed spectral data for 2-((4-methyl-1-piperazinyl)methyl)acrylophenone and its derivatives have been reported.[8]

| Spectral Data Type | Key Features | Reference |

| ¹H NMR (CD₃OD) | δ 3.03 (3H, s, N-CH₃), 3.69–3.80 (8H, m, CH₂ piperazine ring), 4.33 (2H, s, CH₂-N), 6.37 (1H, s, C=CH₂), 6.77 (1H, s, C=CH₂), 7.52–7.85 (5H, m, arom.) | [8] |

| ¹³C NMR (CD₃OD) | δ 42.2, 48.8, 50.01, 56.6, 128.8, 129.7, 133.1, 136.2, 136.3, 138.2, 196.3 | [8] |

| Mass Spectrum (ESI-MS) | m/z 245.1654 [M+H]⁺ | [8] |

Experimental Protocols

The synthesis and characterization of 2-((4-methyl-1-piperazinyl)methyl)acrylophenone and its derivatives are described in the literature.

-

Synthesis: These compounds are typically synthesized via a Mannich reaction involving an acetophenone derivative, formaldehyde, and N-methylpiperazine.[7][9]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as methanol-d₄ (CD₃OD). Chemical shifts are reported in parts per million (ppm) relative to a standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to determine the accurate mass of the protonated molecule [M+H]⁺.

Biological Activity and Signaling

2-((4-methyl-1-piperazinyl)methyl)acrylophenone (MPMAP) has been identified as an inhibitor of microtubule assembly.[6][10] This activity is crucial in the context of cancer research, as microtubule dynamics are a key target for many anticancer drugs.

The compound inhibits microtubule polymerization and has been shown to react with sulfhydryl groups on tubulin.[6][10] This interaction likely disrupts the normal function of microtubules, which are essential for cell division, leading to cytotoxic effects in cancer cells.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of antimicrotubular activity of MPMAP.

References

- 1. Ethyl sorbate | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL SORBATE | 2396-84-1 [chemicalbook.com]

- 3. 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- [webbook.nist.gov]

- 4. fishersci.com [fishersci.com]

- 5. (E,E)-ethyl sorbate, 2396-84-1 [thegoodscentscompany.com]

- 6. 2-(4-methyl-1-piperazinylmethyl) acrylophenone dihydrochloride: a new antimicrotubular drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of some acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Acrylophenone - Wikipedia [en.wikipedia.org]

- 10. The effect of 2-(4-methyl-1-piperazinylmethyl) acrylophenone dihydrochloride on the alkylation of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of ethyl sorbate as an antimicrobial agent

An In-depth Technical Guide on the Core Antimicrobial Mechanism of Action of Ethyl Sorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl sorbate, an ester of sorbic acid, is utilized as an antimicrobial agent, primarily in the food and pharmaceutical industries. Its mechanism of action is rooted in the broader activity of sorbates, which involves a multi-pronged attack on microbial cells. This technical guide synthesizes the available scientific literature to provide an in-depth look at the core mechanisms by which ethyl sorbate exerts its antimicrobial effects. The guide covers its impact on cell membrane integrity, enzymatic inhibition, and the underlying physicochemical principles governing its activity. Detailed experimental protocols for assessing these mechanisms are provided, along with quantitative data from comparative studies and visualizations of the proposed mechanisms and experimental workflows.

Introduction

Sorbates, including sorbic acid and its salts and esters, are widely used as preservatives due to their efficacy against a broad spectrum of molds, yeasts, and some bacteria.[1][2] Ethyl sorbate (ethyl 2,4-hexadienoate) is the fatty acid ester formed from the condensation of sorbic acid and ethanol. The antimicrobial activity of sorbates is generally attributed to the undissociated form of the acid, which is lipophilic and can readily penetrate microbial cell membranes.[3] Esterification, as in the case of ethyl sorbate, can modify this lipophilicity, potentially altering the compound's interaction with microbial targets and its overall efficacy.[4] This guide focuses on the specific molecular mechanisms attributed to ethyl sorbate and the broader class of sorbates.

Core Mechanism of Action

The antimicrobial action of ethyl sorbate, like other sorbates, is not attributed to a single target but rather to a combination of disruptive effects on microbial cell structure and function. The primary mechanism involves its ability to permeabilize the cell membrane, leading to a cascade of inhibitory events.

Cell Membrane Disruption

The initial and most critical interaction of ethyl sorbate with a microbial cell occurs at the cell membrane. As an ester, ethyl sorbate is inherently lipophilic, which facilitates its passage into the lipid bilayer of the microbial cell membrane.[5] The proposed mechanism involves the following steps:

-

Membrane Permeation: The uncharged ethyl sorbate molecule diffuses across the cell membrane.

-

Intracellular Hydrolysis (Hypothesized): It is hypothesized that once inside the cell, cellular esterases may hydrolyze ethyl sorbate back into sorbic acid and ethanol.

-

Cytoplasmic Acidification: The resulting sorbic acid dissociates in the neutral pH of the cytoplasm, releasing protons (H+). This leads to a decrease in intracellular pH.

-

Disruption of Proton Motive Force: The acidification of the cytoplasm disrupts the proton gradient across the membrane, which is essential for ATP synthesis and active transport of nutrients.[5]

-

Increased Permeability: High concentrations of sorbates can lead to increased porosity of the cell membrane, causing leakage of essential intracellular components.[5]

dot

Caption: Proposed mechanism of ethyl sorbate action on the cell membrane.

Enzyme Inhibition

Once inside the cell, sorbic acid (the active form) can inhibit various key enzymes, disrupting essential metabolic pathways.[1] While specific studies on ethyl sorbate are limited, research on sorbic acid points to the inhibition of several classes of enzymes:

-

Dehydrogenases: Sorbic acid has been shown to inhibit dehydrogenases involved in both carbohydrate and fatty acid metabolism, such as lactate dehydrogenase, malate dehydrogenase, and succinate dehydrogenase.[1][6]

-

Other Metabolic Enzymes: Enzymes like enolase (glycolysis) and fumarase (citric acid cycle) are also targets.[1]

-

Oxidoreductases: A study demonstrated that sorbic acid is a potent inhibitor of NAD(P)H:FMN oxidoreductase.[7]

The inhibition of these enzymes disrupts cellular respiration and energy production, contributing to the static or cidal effect of the compound.

dot

Caption: Key enzyme targets of sorbic acid within metabolic pathways.

Effects on Genetic Material

There is limited evidence regarding the direct effects of sorbates on microbial genetic material. Some studies suggest that sorbate can inhibit the synthesis of DNA and RNA in certain bacteria, but this is not a universally observed phenomenon and is considered a secondary effect resulting from overall metabolic disruption.[5]

Quantitative Data Presentation

The following tables summarize the available quantitative data for ethyl sorbate and its related compounds from comparative studies.

Table 1: Cytotoxicity of Sorbate Derivatives against Caco-2 Cells [8]

| Compound | Concentration (% w/w) | Cell Viability (%) (Mean ± SEM) |

| Ethyl Sorbate | 0.045 | 17.0 ± 2.2 |

| 0.09 | 22.6 ± 3.3 | |

| 0.18 | 19.9 ± 4.3 | |

| 0.375 | 10.7 ± 4.3 | |

| 0.75 | 4.8 ± 1.2 | |

| Sorbic Acid | 0.045 | 3.6 ± 0.18 |

| 0.09 | 4.3 ± 0.1 | |

| 0.18 | 3.8 ± 0.1 | |

| 0.375 | 5.1 ± 0.3 | |

| 0.75 | 4.0 ± 0.3 | |

| Isopropyl Sorbate | 0.045 | 59.1 ± 1.7 |

| 0.09 | 62.1 ± 3.7 | |

| 0.18 | 57.4 ± 3.5 | |

| 0.375 | 47.2 ± 2.6 | |

| 0.75 | 3.8 ± 1.6 | |

| Potassium Sorbate | 0.045 | 99.8 ± 1.5 |

| 0.09 | 96.6 ± 2.1 | |

| 0.18 | 91.9 ± 2 | |

| 0.375 | 89.3 ± 2 | |

| 0.75 | 54.7 ± 2.2 |

Table 2: IC50 Values of Sorbate Derivatives from MTT Assay [8][9]

| Compound | IC50 (% w/w) |

| Ethyl Sorbate | < 0.045 |

| Sorbic Acid | < 0.045 |

| Isopropyl Sorbate | 0.32 |

| Potassium Sorbate | > 0.75 |

Table 3: Summary of Antimicrobial Activity from Time-Kill Assays (pH 7) [9][10]

| Organism | Compound | Concentration (% w/w) | Observed Effect |

| E. coli | Ethyl Sorbate | 0.375 | Stable static effect |

| Ethyl Sorbate | 0.75 | Ineffective | |

| Isopropyl Sorbate | 0.375 | Bactericidal | |

| S. aureus | Ethyl Sorbate | All tested (up to 0.75) | Ineffective/Resistant |

| Isopropyl Sorbate | 0.375 | Bacteriostatic | |

| C. albicans | Ethyl Sorbate | 0.75 | Fungistatic (prevented germination) |

| Isopropyl Sorbate | > 0.18 | Fungicidal |

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of antimicrobial mechanisms. The following are generalized protocols for key experiments, which can be adapted for testing ethyl sorbate.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of ethyl sorbate in a suitable solvent (e.g., DMSO or ethanol). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the ethyl sorbate dilutions. Include a positive control (inoculum in broth, no agent) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of ethyl sorbate in which no visible turbidity (growth) is observed.

dot

Caption: Experimental workflow for MIC determination.

Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a microbial population over time.[12][13]

-

Preparation: Prepare flasks containing sterile growth medium with various concentrations of ethyl sorbate (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control flask without the agent.

-

Inoculation: Inoculate each flask with a standardized microbial suspension to a starting density of ~5 x 10^5 CFU/mL.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Neutralization and Plating: Immediately perform a serial dilution of the aliquot in a neutralizing broth to stop the antimicrobial action. Plate the dilutions onto agar plates.

-

Incubation and Enumeration: Incubate the plates until colonies are visible, then count the CFU/plate to determine the viable cell count (CFU/mL) at each time point.

-

Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.

Cell Membrane Permeability Assay

This assay measures the ability of an agent to disrupt the microbial cell membrane, leading to leakage.[14][15]

-

Cell Preparation: Grow and harvest microbial cells, then wash and resuspend them in a suitable buffer (e.g., PBS) to a specific optical density.

-

Treatment: Add ethyl sorbate at the desired concentration to the cell suspension. Include an untreated control and a positive control known to permeabilize membranes (e.g., ethanol 70%).

-

Staining: Add a fluorescent dye that cannot penetrate intact membranes, such as Propidium Iodide (PI). PI intercalates with DNA and fluoresces red only in cells with compromised membranes.

-

Incubation: Incubate the mixture for a short period (e.g., 15-30 minutes) in the dark.

-

Analysis: Analyze the samples using a flow cytometer. Measure the percentage of the cell population that exhibits red fluorescence (PI-positive), which corresponds to the percentage of cells with damaged membranes.

dot

Caption: Workflow for membrane permeability assessment using flow cytometry.

Signaling Pathways and Genetic Regulation

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways in microorganisms that are modulated by ethyl sorbate. While it is known that cellular stress resulting from pH imbalance and metabolic disruption can trigger various stress response pathways (e.g., oxidative stress, heat shock proteins), direct evidence linking ethyl sorbate to the modulation of specific regulatory genes or signaling cascades has not been found in the reviewed literature. Future research using transcriptomics (RNA-Seq) could elucidate the genetic response of microbes to ethyl sorbate exposure, identifying upregulated or downregulated genes involved in resistance, metabolism, and cell wall synthesis.[16][17]

Conclusion

The mechanism of action of ethyl sorbate as an antimicrobial agent is consistent with the general activity of sorbates, primarily targeting the microbial cell membrane and key metabolic enzymes. Its lipophilic nature, conferred by the ethyl ester group, facilitates its entry into the cell, where it is believed to be hydrolyzed to its active form, sorbic acid. This leads to intracellular acidification, disruption of the proton motive force, and inhibition of essential enzymes, ultimately resulting in the inhibition of microbial growth or cell death. While quantitative data suggests its efficacy can be lower than other sorbate esters like isopropyl sorbate against certain microbes, it remains an effective preservative. Further research is needed to specifically delineate the enzyme kinetics, biophysical membrane interactions, and effects on genetic regulatory pathways of ethyl sorbate to fully differentiate its mechanism from that of other sorbates and to optimize its application in drug development and food preservation.

References

- 1. extension.iastate.edu [extension.iastate.edu]

- 2. Growth and Inhibition of Microorganisms in the Presence of Sorbic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.homebrewtalk.com [cdn.homebrewtalk.com]

- 4. Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative [mdpi.com]

- 5. circadiancropsciences.com [circadiancropsciences.com]

- 6. Growth response of Escherichia coli ATCC 35218 adapted to several concentrations of sodium benzoate and potassium sorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative biocompatibility and antimicrobial studies of sorbic acid derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. nelsonlabs.com [nelsonlabs.com]

- 13. emerypharma.com [emerypharma.com]

- 14. A rapid cell membrane permeability test using fluorescent dyes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High sorbic acid resistance of Penicillium roqueforti is mediated by the SORBUS gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Ethyl Sorbate: A Technical Guide to Safety, Toxicity, and Laboratory Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl sorbate (ethyl 2,4-hexadienoate) is an unsaturated ester with a characteristic fruity aroma. It is utilized in various industrial applications, including as a flavoring agent and fragrance ingredient.[1] In the laboratory setting, its chemical properties and potential biological activities necessitate a thorough understanding of its safety profile, toxicity, and proper handling procedures to ensure the well-being of research personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the current knowledge regarding the safe use of ethyl sorbate in a laboratory environment.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of ethyl sorbate is fundamental to its safe handling and use in experimental settings. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| CAS Number | 2396-84-1 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Fruity | [2] |

| Boiling Point | 195-196 °C | [2] |

| Melting Point | -45 °C | [3] |

| Flash Point | 69 °C (156.2 °F) | [4] |

| Density | 0.956 g/mL at 25 °C | [5] |

| Solubility | Slightly soluble in water; soluble in ethanol and oils. | [3][6] |

| Vapor Pressure | No data available | [2] |

| Refractive Index | 1.494 at 20 °C | [5] |

Toxicological Profile

The toxicological data for ethyl sorbate indicates a relatively low order of acute toxicity. However, as with any chemical, understanding its potential hazards is crucial for risk assessment and the implementation of appropriate safety measures.

| Toxicity Data | Value | Species | Reference(s) |

| LD₅₀ (Oral) | >8000 mg/kg | Mouse | [2][7] |

| LD₅₀ (Intraperitoneal) | 5600 mg/kg | Mouse | [2][7] |

| Skin Irritation | May cause mild irritation | Rabbit | [2][8] |

| Eye Irritation | May cause redness and pain | Rabbit | [2] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA | [2] | |

| Genotoxicity | Studies on sorbates suggest a weak genotoxic potential under certain conditions. | [9] |

Safety and Handling in the Laboratory

Adherence to standard laboratory safety protocols is essential when working with ethyl sorbate. The following guidelines outline the necessary precautions for handling, storage, and disposal.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.[2][4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact.[2][4]

-

Skin and Body Protection: A laboratory coat or apron should be worn. In case of potential for significant splashing, additional protective clothing may be necessary.[4]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][10]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.[4]

-

Handle in a well-ventilated area.[10]

-

Keep away from heat, sparks, and open flames as it is a combustible liquid.[4][11]

-

Use non-sparking tools.[10]

-

Wash hands thoroughly after handling.[2]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][11]

-

Keep away from incompatible substances such as strong bases and oxidizing agents.[4][6]

-

The storage class for ethyl sorbate is 10: Combustible liquids.[5]

Spills and Disposal

-

In case of a spill, remove all sources of ignition.[4]

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[2][4]

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2][4]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[11]

Experimental Protocols for Toxicity Assessment

The following are generalized protocols for assessing the toxicity of a chemical like ethyl sorbate, based on OECD guidelines. Specific parameters such as concentrations and vehicle selection would need to be determined based on the physicochemical properties of ethyl sorbate and the objectives of the study.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

This method is designed to estimate the acute oral toxicity (LD₅₀) of a substance.

-

Test Animals: Healthy, young adult rodents (e.g., rats), typically females, are used.[12]

-

Housing and Fasting: Animals are housed in appropriate conditions with a 12-hour light/dark cycle.[13] They are fasted overnight prior to dosing.[11]

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[14]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[13]

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.[12]

Experimental Workflow for Acute Oral Toxicity Testing (OECD 423)

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Dermal Irritation (Adapted from OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation.

-

Test Animals: Healthy, young adult albino rabbits are typically used.[15]

-

Test Site Preparation: The fur on the back of the animal is clipped 24 hours before the test.[8]

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of the skin and covered with a gauze patch.[15] The exposure period is typically 4 hours.[15]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[15]

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the irritation potential.[15]

Logical Flow for Dermal Irritation Assessment

Caption: Dermal irritation test procedure based on OECD 404.

Eye Irritation (Adapted from OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are the preferred species.[6][16]

-

Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[6] The other eye serves as a control.[16]

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[14]

-

Scoring: The ocular reactions are scored, and the substance is classified based on its irritation or corrosive potential.[17]

Sequential Steps in Eye Irritation Testing

Caption: Eye irritation assessment following OECD 405.

Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is used to assess the mutagenic potential of a substance.

-

Test Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.[18][19]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.[18]

-

Exposure: The bacterial strains are exposed to various concentrations of ethyl sorbate.[19]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.[20]

-

Incubation and Scoring: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[20] A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.[19]

Ames Test Experimental Workflow

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Mechanism of Action and Metabolic Pathways

Antimicrobial Action

The primary mechanism of antimicrobial action for sorbates, including ethyl sorbate, is the disruption of microbial cell integrity and function. This is particularly effective in acidic conditions.[16]

-

Cell Membrane Disruption: The undissociated form of the acid can penetrate the microbial cell membrane.[2]

-

Intracellular Acidification: Once inside the cell, the acid dissociates, lowering the intracellular pH and inhibiting enzymatic processes.[2]

-

Enzyme Inhibition: Sorbates can inhibit the activity of various enzymes, including dehydrogenases, which are crucial for microbial metabolism.[2]

Antimicrobial Mechanism of Sorbates

References

- 1. Ethyl sorbate | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Growth and Inhibition of Microorganisms in the Presence of Sorbic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of sorbic acid and its salts on chromosome aberrations, sister chromatid exchanges and gene mutations in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. researchgate.net [researchgate.net]

- 9. The potential genotoxicity of sorbates: effects on cell cycle in vitro in V79 cells and somatic mutations in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Food preservative sorbic acid deregulates hepatic fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Food preservative sorbic acid deregulates hepatic fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. nucro-technics.com [nucro-technics.com]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. thesciencenotes.com [thesciencenotes.com]

Solubility of ethyl sorbate in common organic solvents and water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl sorbate in water and a wide array of common organic solvents. The information is curated to support research, development, and formulation activities where ethyl sorbate is a key component. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide experimental design.

Executive Summary

Ethyl sorbate (ethyl (2E,4E)-hexa-2,4-dienoate) is an ester widely used as a flavoring agent and preservative. Its solubility is a critical physicochemical property influencing its application in various formulations, including pharmaceuticals, food and beverages, and cosmetics. This guide consolidates available solubility data, offering a valuable resource for scientists and researchers. Broadly, ethyl sorbate exhibits limited solubility in water and high solubility in most organic solvents.

Quantitative Solubility Data

The solubility of ethyl sorbate in water and various organic solvents at ambient temperature is summarized in the table below. The data has been compiled from multiple sources to provide a comprehensive reference. It is important to note that slight variations in reported values can occur due to differences in experimental conditions such as temperature and the purity of the components.

| Solvent | Solubility (g/L) | Qualitative Solubility | Temperature (°C) |

| Water | 0.83[1] | Slightly soluble[2][3] | 25[1] |

| 1.19 (Predicted)[4] | |||

| 1.40 ± 0.30 (in saline)[5] | |||

| 4.2[6] | 25[6] | ||

| Organic Solvents | |||

| Acetone | 1596.07[1] | - | 25[1] |

| Acetonitrile | 1137.64[1] | - | 25[1] |

| Chloroform | 2282.99[1] | Very Soluble[7] | 25[1] |

| Cyclohexane | 290.66[1] | - | 25[1] |

| Dichloromethane | 2370.09[1] | - | 25[1] |

| Diethyl Ether | 995.28[1] | Very Soluble[7] | 25[1] |

| Dimethyl Sulfoxide (DMSO) | 2246.47[1] | - | 25[1] |

| N,N-Dimethylformamide (DMF) | 2455.26[1] | - | 25[1] |

| Ethanol | 1225.71[1] | Soluble[2][8][9][10][11][12][13], Very Soluble[7] | 25[1] |

| Ethyl Acetate | 1025.48[1] | - | 25[1] |

| n-Heptane | 79.24[1] | - | 25[1] |

| n-Hexane | 181.26[1] | - | 25[1] |

| Isopropanol | 804.6[1] | - | 25[1] |

| Methanol | 1357.98[1] | - | 25[1] |

| Toluene | 488.17[1] | - | 25[1] |

| Tetrahydrofuran (THF) | 2169.93[1] | - | 25[1] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Standard Shake-Flask Method

This method is designed to determine the saturation concentration of a solute in a solvent at a specific temperature.

1. Materials and Equipment:

-

Analyte (Ethyl Sorbate) of known purity

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)

2. Procedure:

-

Preparation: An excess amount of ethyl sorbate is added to a known volume of the solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The addition of an excess of the solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The container is then placed in a temperature-controlled environment, typically an orbital shaker or on a magnetic stirrer, and agitated for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be maintained at a constant, specified value.

-

Phase Separation: After the equilibration period, the mixture is allowed to stand to allow the undissolved solute to settle. To ensure the complete removal of solid particles from the liquid phase, the sample is then centrifuged at a high speed (e.g., 12,000 rpm for 10 minutes).

-

Sample Collection and Dilution: A clear aliquot of the supernatant is carefully withdrawn. To avoid any undissolved particles, the collected supernatant can be further filtered using a syringe filter compatible with the solvent. The collected sample is then accurately diluted with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: The concentration of ethyl sorbate in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID). A calibration curve prepared with known concentrations of ethyl sorbate is used for accurate quantification.

3. Data Analysis: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

References

- 1. scent.vn [scent.vn]

- 2. Ethyl sorbate | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Showing Compound Ethyl sorbate (FDB020216) - FooDB [foodb.ca]

- 5. Ethyl sorbate = 97 , FG 2396-84-1 [sigmaaldrich.com]

- 6. Isotherms-ST | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. ethyl sorbate [chemister.ru]

- 8. Ethyl sorbate, 96% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 9. chembk.com [chembk.com]

- 10. Ethyl sorbate, 96% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ch]

- 11. (E,E)-2,4-Hexadienoic acid ethylester [chembk.com]

- 12. ETHYL SORBATE | 2396-84-1 [m.chemicalbook.com]

- 13. ETHYL SORBATE | 2396-84-1 [chemicalbook.com]

An In-depth Technical Guide to Ethyl Sorbate: IUPAC Nomenclature, Synonyms, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl sorbate, a compound of interest in various scientific and industrial fields. This document details its formal nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), lists its common synonyms, and presents its key physicochemical and spectroscopic properties in a structured format.

Chemical Identity: IUPAC Nomenclature and Synonyms

Ethyl sorbate is systematically named under IUPAC rules to provide an unambiguous description of its chemical structure. However, it is also known by several common and trade names.

The IUPAC name for ethyl sorbate is ethyl (2E,4E)-hexa-2,4-dienoate .[1] This name precisely describes the molecule as an ester formed from hexadienoic acid and ethanol, with the "hexa-2,4-diene" portion indicating a six-carbon chain with double bonds at the second and fourth positions. The "(2E,4E)" prefix specifies the stereochemistry of these double bonds as both being in the trans (entgegen) configuration.

A variety of synonyms are used in literature and commerce to refer to this compound. These include:

-

Ethyl 2,4-hexadienoate[1]

-

Sorbic acid, ethyl ester[1]

-

(E,E)-2,4-Hexadienoic acid ethyl ester[2]

-

Ethyl (E,E)-2,4-hexadienoate[2]

-

Ethyl trans,trans-2,4-hexadienoate[2]

Physicochemical Properties

The physical and chemical properties of ethyl sorbate are crucial for its handling, application, and analysis. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | [2][3][4] |

| Molecular Weight | 140.18 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Odor | Pleasant, fruity aroma | [2][3] |

| Melting Point | -45 °C | [3] |

| Boiling Point | 198 °C (at 760 mmHg) | [3] |

| 82-83 °C (at 13 mmHg) | [5][6] | |

| Density | 0.936 - 0.956 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.494 | [5][7] |

| Solubility | Slightly soluble in water; miscible in oils and soluble in ethanol. | [3][5] |

| Stability | Stable under normal storage conditions. | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of ethyl sorbate. This section provides a summary of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.25 | t | 3H | -OCH₂CH ₃ |

| ~1.80 | d | 3H | =CH-CH ₃ |

| ~4.15 | q | 2H | -OCH ₂CH₃ |

| ~5.75 | d | 1H | =CH -COOEt |

| ~6.0-6.2 | m | 2H | CH =CH -CH₃ |

| ~7.25 | dd | 1H | COO-CH=CH - |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~14.3 | -OCH₂C H₃ |

| ~18.2 | =CH-C H₃ |

| ~60.1 | -OC H₂CH₃ |

| ~118.5 | =C H-COOEt |

| ~129.0 | -CH=C H-CH₃ |

| ~139.0 | -C H=CH-CH₃ |

| ~145.0 | COO-CH=C H- |

| ~167.0 | >C =O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Relative Intensity | Assignment |

| 140 | [M]⁺ | Molecular Ion |

| 111 | [M - C₂H₅]⁺ | |

| 97 | [M - OC₂H₅]⁺ | |

| 67 | [C₅H₇]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1640, 1615 | Medium | C=C stretch (conjugated diene) |

| ~1260, 1170 | Strong | C-O stretch (ester) |

| ~995 | Strong | =C-H bend (trans) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for analyzing compounds with conjugated systems.

| λmax | Solvent |

| ~254 nm | Ethanol |

Experimental Protocols

Synthesis of Ethyl Sorbate via Fischer Esterification

A common method for the synthesis of ethyl sorbate is the Fischer esterification of sorbic acid with ethanol in the presence of an acid catalyst.

Materials:

-

Sorbic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve sorbic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl sorbate.

-

Purify the crude product by vacuum distillation to yield pure ethyl sorbate.

Logical Relationships

The following diagram illustrates the relationship between the reactants, reaction type, and the resulting product, ethyl sorbate, along with its primary identifiers.

Caption: Synthesis and identification of ethyl sorbate.

References

- 1. Showing Compound Ethyl sorbate (FDB020216) - FooDB [foodb.ca]

- 2. Page loading... [wap.guidechem.com]

- 3. ethyl sorbate(5941-48-0) 1H NMR [m.chemicalbook.com]

- 4. Ethyl sorbate | C8H12O2 | CID 1550470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Hexadienoic acid, ethyl ester, (2E,4E)- [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Advanced Problem #6 [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Ethyl Sorbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl sorbate (ethyl (2E,4E)-hexa-2,4-dienoate), a fatty acid ester, finds application in various industries, including as a flavoring agent. A thorough understanding of its thermodynamic properties and stability is crucial for its effective use, particularly in contexts such as drug formulation and development where stability and degradation pathways can significantly impact efficacy and safety. This technical guide provides a comprehensive overview of the known physicochemical properties of ethyl sorbate, outlines its stability profile under various conditions, and presents detailed experimental protocols for the determination of its thermodynamic parameters and for the kinetic analysis of its degradation. Due to a lack of publicly available experimental data for certain thermodynamic values, this guide provides robust, generalized methodologies to enable researchers to determine these properties.

Physicochemical and Thermodynamic Properties of Ethyl Sorbate

Table 1: Physicochemical Properties of Ethyl Sorbate

| Property | Value | References |

| Molecular Formula | C₈H₁₂O₂ | [3] |

| Molecular Weight | 140.18 g/mol | [2] |

| CAS Number | 2396-84-1 | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 195-202 °C (at 760 mmHg); 82-83 °C (at 13 mmHg) | [3] |

| Density | 0.956 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.494 | [3] |

| Solubility | Slightly soluble in water; miscible in oils and ethanol. | [2] |

Thermodynamic Data:

Quantitative thermodynamic data such as the standard enthalpy of formation, standard molar entropy, and heat capacity for ethyl sorbate are not well-documented in publicly accessible literature. To address this gap, Section 3 provides detailed experimental protocols for the determination of these crucial parameters. For context, the heat of combustion for the related compound, sorbic acid, is reported as -3107 kJ/mol.

Chemical Stability and Degradation Pathways

Ethyl sorbate is described as being "moderately stable" under normal conditions.[1][4] However, its structure, which includes a conjugated diene system, makes it susceptible to various degradation pathways, including oxidation, hydrolysis, and photodegradation.

Thermal Decomposition

Upon heating, ethyl sorbate is known to decompose, yielding carbon monoxide (CO) and carbon dioxide (CO₂) as the primary hazardous decomposition products.[4] The specific temperature at which significant decomposition begins and the kinetics of this process are not well-documented for ethyl sorbate. However, studies on sorbic acid and its salts indicate that they undergo decomposition at elevated temperatures.

Oxidative Degradation

The conjugated double bonds in the ethyl sorbate molecule are prone to oxidation. This process is a significant degradation pathway for sorbates in general, especially in aqueous solutions and in the presence of oxygen.[5][6] The oxidation of sorbates is influenced by several factors including pH, temperature, water activity, and the presence of metal ions.[5] The autoxidation of sorbic acid is known to produce various carbonyl compounds, including acetaldehyde and β-carboxylacrolein, which can participate in further reactions, such as browning in the presence of amino acids.[5] The oxidative stability of polyunsaturated esters is generally lower than their saturated counterparts due to the presence of reactive double bonds.[7][8]

Hydrolysis

Photodegradation

The conjugated diene system in ethyl sorbate suggests a potential for photodegradation upon exposure to light, particularly UV radiation. While specific studies on the photodegradation of ethyl sorbate are scarce, sorbic acid itself is known to be susceptible to degradation in the presence of light.

Below is a generalized diagram illustrating the main degradation pathways for ethyl sorbate.

Experimental Protocols for Thermodynamic and Stability Analysis

This section provides detailed methodologies for the experimental determination of the thermodynamic properties and for the kinetic analysis of the stability of ethyl sorbate.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation can be determined from the experimentally measured enthalpy of combustion using a bomb calorimeter.

Experimental Workflow:

Methodology:

-

Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter.

-

Sample Preparation: Accurately weigh a sample of high-purity ethyl sorbate (typically 0.5-1.0 g) into a gelatin capsule or other suitable container for volatile liquids to prevent evaporation.

-

Assembly: Place the encapsulated sample in the crucible within the bomb. Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample. Add a small, known amount of distilled water to the bomb to saturate the atmosphere and ensure any acids formed are in aqueous solution.

-

Pressurization: Seal the bomb and purge it with oxygen before pressurizing to approximately 25-30 atm with pure oxygen.

-

Combustion: Place the bomb in the calorimeter bucket containing a precisely known mass of water. Allow the system to equilibrate thermally. Ignite the sample by passing an electric current through the fuse wire.

-

Data Acquisition: Record the temperature of the water at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis:

-

Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

-

Calculate the total heat released during combustion by multiplying the temperature rise by the heat capacity of the calorimeter.

-

Correct for the heat released by the combustion of the fuse wire and the formation of any nitric acid (from residual nitrogen in the bomb).

-

From the corrected heat of combustion at constant volume (ΔU), calculate the enthalpy of combustion at constant pressure (ΔH).

-

Using the known standard enthalpies of formation of CO₂ and H₂O, calculate the standard enthalpy of formation of ethyl sorbate using Hess's Law.

-

Thermal Stability Analysis using DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to assess the thermal stability of ethyl sorbate.

Experimental Workflow:

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (2-5 mg) of ethyl sorbate into a hermetically sealed aluminum pan to prevent volatilization before decomposition.

-

TGA Analysis:

-

Place the sample pan in the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition).

-

Record the mass of the sample as a function of temperature. The resulting thermogram will show the onset temperature of decomposition and the temperature ranges of mass loss.

-

-

DSC Analysis:

-

Place the sealed sample pan and an empty sealed reference pan in the DSC instrument.

-

Heat the sample at a constant rate under a controlled atmosphere.

-

Record the differential heat flow required to maintain the sample and reference at the same temperature. The resulting thermogram will show endothermic events (like boiling) and exothermic events (like decomposition).

-

-

Kinetic Analysis: To determine the kinetic parameters (activation energy, pre-exponential factor) of the decomposition, perform TGA scans at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). The data can then be analyzed using methods such as the Flynn-Wall-Ozawa or Kissinger method.

Kinetic Analysis of Hydrolysis